Isobutyl 3-aminopropanoate
Description
Isobutyl 3-aminopropanoate is an ester derivative of 3-aminopropanoic acid, characterized by an isobutyl ester group (C₄H₉O) attached to the carboxylate moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for developing bioactive molecules.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methylpropyl 3-aminopropanoate |
InChI |
InChI=1S/C7H15NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
PTNAKORMGDKRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCN |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Isobutyl 3-aminopropanoate undergoes hydrolysis under both acidic and basic conditions to yield 3-aminopropanoic acid and isobutyl alcohol.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | 3-Aminopropanoic acid + isobutyl alcohol | |
| Basic Hydrolysis | NaOH/EtOH, heating | 3-Aminopropanoic acid + sodium isobutyrate |
Mechanistically, hydrolysis involves nucleophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing effect of the amine group .
Reduction Reactions
The ester group can be reduced to form 3-aminobutanol using borohydride reagents.
| Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether | 3-Aminobutanol | N/A* | |
| NaBH₄ | EtOH | 3-Aminobutanol | 92.6% |
*Reduction typically employs Lewis acids (e.g., MgCl₂) to stabilize intermediates .
Substitution Reactions
The ester group undergoes nucleophilic substitution with various reagents:
| Reaction Type | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | Grignard reagents | THF, -78°C | Substituted esters | |
| Amidation | Acyl chlorides | DMF, room temp | Amides |
For example, amidation with acyl chlorides converts the ester to amide derivatives, as seen in analogous reactions .
Amine Group Reactions
The primary amine in this compound participates in diverse transformations:
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Acylation | Benzyl chloroformate | N-Benzoyl derivative | |
| Alkylation | Alkyl halides | Quaternary ammonium salts |
The amine’s reactivity is influenced by its proximity to the carbonyl group, which may modulate steric and electronic effects .
Enzymatic Transformations
Enzyme-catalyzed reactions, such as those involving imidase activity (e.g., BpIH mutants), may enable selective transformations of related compounds, though direct evidence for this compound is limited .
Comparison with Similar Compounds
Structural and Functional Differences
- Ester Group Variations: Isobutyl vs. For example, Ethyl 3-amino-3-phenylpropanoate (MW 207.24) is more polar than this compound due to its shorter chain . Branched vs. Linear Chains: Isobutyl’s branching may reduce crystallization tendencies, improving solubility in organic solvents compared to linear analogs like n-butyl derivatives .
- Substituent Effects: Aromatic vs. Aliphatic Groups: Ethyl 3-amino-3-phenylpropanoate incorporates a phenyl ring, enabling π-π interactions in target binding, unlike aliphatic this compound . Heterocyclic Modifications: Pyrimidine () or thiazole () substituents in analogs introduce hydrogen-bonding sites, broadening biological activity (e.g., antifungal or antiviral effects).
- Solubility and Reactivity: Methyl 3-amino-2,2-dibenzylpropanoate’s low methanol solubility stems from steric hindrance, whereas smaller esters like ethyl derivatives exhibit better solubility . Amino group acetylation (e.g., Methyl 3-(3-aminophenyl)-2-acetamidopropanoate) improves stability against enzymatic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
